2-[(4-chlorophenyl)thio]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide
Overview
Description
2-[(4-chlorophenyl)thio]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide is a useful research compound. Its molecular formula is C20H20ClN3O2S and its molecular weight is 401.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.0964758 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Conformations and Hydrogen Bonding
4-Antipyrine derivatives like 2-[(4-chlorophenyl)thio]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide have shown various biological activities including analgesic, antibacterial, and anti-inflammatory effects. These compounds exhibit different molecular conformations and are linked by N-H...O and C-H...O hydrogen bonds, forming structures like centrosymmetric four-molecule aggregates and ribbons, which are important for their biological activities (Narayana et al., 2016).
Spectroscopic and Quantum Chemical Analysis
The title molecule has been analyzed using quantum chemical methods and vibrational spectral techniques. Its antimicrobial activity, evidenced by antifungal and antibacterial effects, and its molecular docking with different proteins have been studied, revealing insights into its biological applications (Viji et al., 2020).
Structural Analysis and Anticancer Activity
The structural properties of similar compounds have been analyzed, showing their relevance in forming dimers through N-H...O hydrogen bonding, which is crucial for their biological activity. These structural features also play a role in the compound's potential anticancer activity, as indicated by studies on compounds like 4-aminoantipyrine derivatives (Ghorab et al., 2014).
Synthesis and Characterization in Heterocyclic Chemistry
The compound has been used in the synthesis of various heterocyclic derivatives, demonstrating its utilityin heterocyclic chemistry. These derivatives, characterized by various techniques, have potential applications in medicinal chemistry, such as anticancer agents (Fadda et al., 2012).
Antimicrobial and Cytotoxic Activities
Several thiazole derivatives related to the compound have shown significant antimicrobial activity. Compounds like 2-[(1H-Benzimidazol-2-yl)thio]-N-[4-(naphthalen-2-yl)thiazol-2-yl]propanamide and N-[4-(4-Chlorophenyl)thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide demonstrated high antibacterial and anticandidal effects. Furthermore, their cytotoxic activity against human leukemia cells was notable, highlighting the compound's potential in developing new antimicrobial and anticancer agents (Dawbaa et al., 2021).
Molecular Docking and Computational Studies
Molecular docking and computational studies have been conducted to understand the interactions of similar molecules with biological targets. These studies help in predicting the biological activity of the compound and its derivatives, aiding in the design of new drugs with enhanced efficacy (Jayasudha et al., 2020).
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c1-13-18(20(26)24(23(13)3)16-7-5-4-6-8-16)22-19(25)14(2)27-17-11-9-15(21)10-12-17/h4-12,14H,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRODPHPIVOYIRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)SC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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